N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C8H13NO/c1-6(10)9(2)8-3-7(4-8)5-8/h7H,3-5H2,1-2H3 |
InChI Key |
FTCCEHHEYBYIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C12CC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide involves several steps. One approach is the bridge functionalization of bicyclo[1.1.1]pentane derivatives. specific synthetic routes and reaction conditions remain scarce in the literature .
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. Research primarily focuses on its synthetic pathways and applications.
Chemical Reactions Analysis
Reactivity:: N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide likely undergoes various reactions, including oxidation, reduction, and substitution. detailed studies are needed to elucidate its reactivity.
Common Reagents and Conditions:: While specific reagents and conditions are not well-documented, typical organic chemistry reagents (e.g., oxidants, reducing agents, and nucleophiles) may play a role in its transformations.
Major Products:: The major products resulting from these reactions would depend on the specific reaction type and conditions. Further research is necessary to identify these products conclusively.
Scientific Research Applications
Medicinal Chemistry Applications
Bioisosteric Replacement : The bicyclo[1.1.1]pentane structure can replace traditional aromatic systems in drug candidates, leading to enhanced pharmacokinetic properties. For instance, compounds with BCP motifs have shown improved aqueous solubility and metabolic stability compared to their phenyl counterparts, making them attractive candidates for further development in therapeutic areas such as oncology and neurology .
Drug Design Innovations : Recent studies have demonstrated the effectiveness of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide in the design of inhibitors targeting specific biological pathways. For example, a class of IDO1 inhibitors featuring this bicyclic structure exhibited significant potency while mitigating issues related to amide hydrolysis, which is a common metabolic pathway leading to compound degradation . This highlights the potential of BCP derivatives in creating more robust pharmaceutical agents.
Synthetic Methodologies
Synthesis of BCP Derivatives : The synthesis of this compound can be achieved through various innovative synthetic routes that utilize radical chemistry and atom-transfer radical polymerization techniques. These methods allow for the incorporation of diverse functional groups while maintaining the integrity of the bicyclic structure, which is crucial for its biological activity .
Functionalization Challenges : Despite the advantages offered by BCPs, functionalizing these compounds remains a challenge due to their unique three-dimensional structure. Recent advancements have focused on developing versatile strategies for synthesizing unsymmetrically substituted BCP derivatives, which could expand their applicability in drug discovery and development .
Case Studies
Mechanism of Action
The precise mechanism by which N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide exerts its effects remains unknown. Further research is essential to uncover its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclo[1.1.1]pentane acetamide derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison with key analogues:
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide
- Molecular Formula: C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- Functional Group : Hydroxyl (-OH) at the 3-position of the BCP core.
- Hazards: Acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . Applications: Likely used in drug discovery for hydrogen-bonding interactions with biological targets.
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.18 g/mol
- Functional Group: Amino (-NH₂) at the 3-position.
- Key Properties: Basic character due to the amino group, enabling salt formation (e.g., hydrochlorides). Hazards: Severe skin corrosion/irritation (H314) . Applications: Potential use in prodrug design or as a building block for metal coordination complexes .
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide
- Molecular Formula: C₁₁H₁₉NO
- Molecular Weight : 181.27 g/mol (estimated)
- Functional Group : tert-Butyl group at the 3-position.
- Key Properties :
N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride
- Molecular Formula : C₆H₁₂ClN
- Molecular Weight : 133.62 g/mol
- Functional Group : Methylamine hydrochloride salt.
- Key Properties :
3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine
- Molecular Formula : C₆H₁₀FN
- Molecular Weight : 115.15 g/mol
- Functional Group : Fluorine atom at the 3-position.
- Key Properties :
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Hazards (GHS) | Key Applications |
|---|---|---|---|---|---|
| N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide | C₈H₁₃NO | 139.20 (estimated) | N-methylacetamide | Not reported | Drug discovery, bioisostere |
| N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide | C₇H₁₁NO₂ | 141.17 | Hydroxyl | H302, H315, H319, H335 | Hydrogen-bonding motifs |
| N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide | C₇H₁₂N₂O | 140.18 | Amino | H314 | Prodrugs, metal complexes |
| N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetamide | C₁₁H₁₉NO | 181.27 (estimated) | tert-Butyl | Not reported | Hydrophobic interactions |
| N-Methylbicyclo[1.1.1]pentan-1-amine HCl | C₆H₁₂ClN | 133.62 | Methylamine hydrochloride | H302, H315, H319, H335 | Solubility-enhanced intermediates |
| 3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine | C₆H₁₀FN | 115.15 | Fluorine | Not reported | Metabolic stability |
Research Findings and Implications
- Structural Impact on Solubility: Hydroxyl and amino derivatives exhibit higher polarity, favoring aqueous solubility but increasing toxicity risks .
- Electronic Modifications : Fluorine substitution optimizes electronic properties for target engagement without significant steric penalty .
- Safety Profiles: Amino and hydroxy derivatives pose higher hazards (e.g., H314, H335), necessitating stringent handling protocols .
Biological Activity
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core, which imparts considerable three-dimensional strain and rigidity, enhancing its ability to interact with biological targets. The molecular formula is CHNO, with a molecular weight of approximately 153.22 g/mol. Its IUPAC name is N-(1-bicyclo[1.1.1]pentanylmethyl)-N-methylacetamide, and it can be represented by the canonical SMILES notation: CC(=O)N(C)CC12CC(C1)C2.
The biological activity of this compound is primarily attributed to its ability to mimic natural ligands, allowing it to bind effectively to receptors or enzymes involved in various biological pathways. This characteristic is crucial for its potential therapeutic effects in pharmacology and biochemistry.
Interaction with Biological Targets
Studies have demonstrated that this compound interacts with specific molecular targets, enhancing its pharmacological profile:
- IDO1 Inhibition : Research indicates that compounds featuring the bicyclo[1.1.1]pentane motif can act as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in immune evasion mechanisms in tumors . For instance, a derivative of this compound showed an IC value of 2.8 nM in cellular assays, indicating strong inhibitory activity.
- Anti-inflammatory Properties : Bicyclo[1.1.1]pentane derivatives have been shown to attenuate lipopolysaccharide (LPS)-induced NFκB activity significantly, downregulating pro-inflammatory cytokines such as TNFα and MCP-1 .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available bicyclo[1.1.1]pentane precursors.
- Reactions : Various synthetic routes have been explored, including transition metal-free processes that utilize three-component reactions to generate bicyclo[1.1.1]pentane-containing compounds .
Comparative Analysis of Similar Compounds
A comparison of structurally similar compounds highlights the unique features and potential advantages of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide | Structure | Contains a methyl group on the bicyclic structure, potentially influencing biological activity |
| N-{3-chlorobicyclo[1.1.1]pentan-1-yl}acetamide | Structure | Chlorine substitution may enhance lipophilicity and alter receptor interactions |
| N-{bicyclo[3.3.0]octan-2-yl}acetamide | Structure | Different bicyclic framework that may exhibit different pharmacological properties |
Case Study 1: IDO Inhibition
In a study focusing on IDO inhibition, a bicyclo[1.1.1]pentane derivative demonstrated enhanced potency compared to traditional phenyl-containing compounds due to improved metabolic stability and selectivity . The modification led to significant improvements in pharmacokinetics, including low clearance rates and prolonged half-life.
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of bicyclo[1.1.1]pentane derivatives in monocytes exposed to LPS . The results indicated that these compounds could significantly reduce inflammatory responses by modulating cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
